molecular formula C22H23FN2O3 B2962018 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzamide CAS No. 1448070-54-9

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2962018
CAS No.: 1448070-54-9
M. Wt: 382.435
InChI Key: WNJINLCRJLSSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activities

  • A study on the synthesis and evaluation of isatin derivatives, including those structurally related to "N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzamide," demonstrated significant in vitro cytotoxic activities against HeLa, SK-BR-3, and MCF-7 cells. This indicates the potential of these compounds in cancer therapy due to their ability to inhibit the growth of cancer cells (S. S. Reddy et al., 2013).

Antibacterial Properties

  • Research into creating antibacterials with in vivo efficacy led to the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, showcasing improved pharmaceutical properties. This highlights the application of similar compounds in combating bacterial infections and developing new antibiotics (D. Haydon et al., 2010).

Chemodivergent Annulations

  • The Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, through C-H activation, show the chemical versatility of related compounds. This process allows for the creation of diverse molecular structures potentially useful in various fields, including drug development (Youwei Xu et al., 2018).

Antiviral Activity

  • The synthesis and antiviral activity assessment of novel N-phenylbenzamide derivatives, including those similar to the subject compound, demonstrated potential as anti-EV 71 drugs. These findings suggest applications in treating enterovirus infections, with certain compounds showing activity at low micromolar concentrations (Xingyue Ji et al., 2013).

Molecular Docking and Hepatitis B Inhibition

  • A novel hepatitis B inhibitor, closely related in structure to the compound of interest, showed nanomolar inhibitory activity against the Hepatitis B virus in vitro. This underscores the therapeutic potential of these compounds in treating viral diseases (A. Ivashchenko et al., 2019).

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-28-20-9-7-16(12-18(20)23)21(26)24-17-8-6-14-10-11-25(19(14)13-17)22(27)15-4-2-3-5-15/h6-9,12-13,15H,2-5,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJINLCRJLSSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.